
3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid is a complex organic compound featuring a pyrrolidine ring, a benzoic acid moiety, and phenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid typically involves multi-step organic reactionsThe benzoic acid moiety is often introduced through esterification and subsequent hydrolysis reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to the scale of production and desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications .
Wissenschaftliche Forschungsanwendungen
3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of 3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. This can result in various therapeutic effects, depending on the target and the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid: Similar in structure but lacks the phenoxy groups, which may affect its biological activity and applications.
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid:
Uniqueness
The presence of the phenoxy groups in 3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid distinguishes it from similar compounds, potentially enhancing its binding affinity to certain targets and expanding its range of applications in medicinal chemistry and material science .
Eigenschaften
CAS-Nummer |
649773-88-6 |
|---|---|
Molekularformel |
C23H19NO5 |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
3-[2-oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C23H19NO5/c25-22-21(13-14-24(22)17-6-4-5-16(15-17)23(26)27)29-20-11-9-19(10-12-20)28-18-7-2-1-3-8-18/h1-12,15,21H,13-14H2,(H,26,27) |
InChI-Schlüssel |
GPWZXJJXDBYRHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)C1OC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC(=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12882197.png)





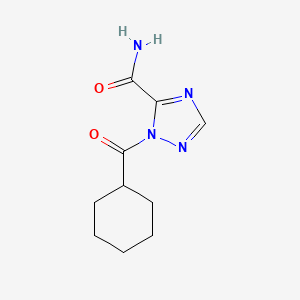
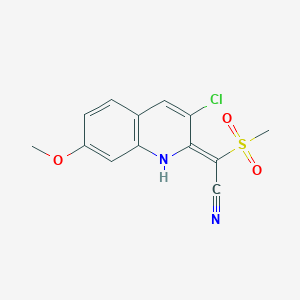

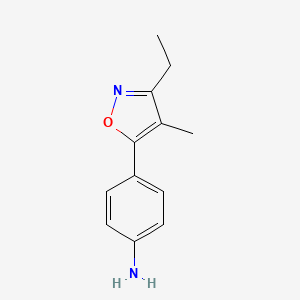
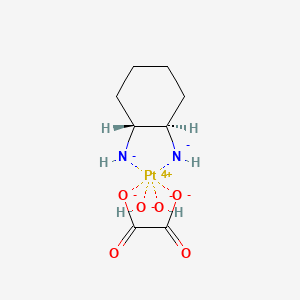
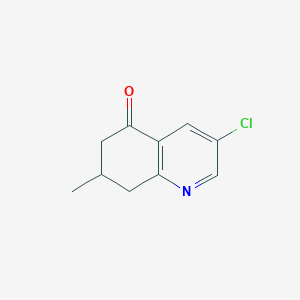
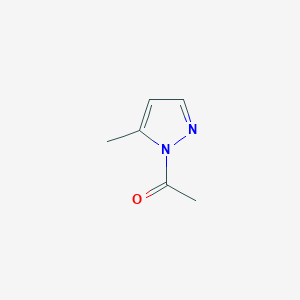
![1-[6-Hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12882288.png)
